

A Technical Guide to the Physical Properties of 2,7-Dimethylnaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dimethylnaphthalene

Cat. No.: B047183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

2,7-Dimethylnaphthalene (2,7-DMN) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula $C_{12}H_{12}$.^[1] It exists as a colorless to white solid, often in crystalline or powder form, and possesses a characteristic aromatic odor.^{[2][3]} This document provides a comprehensive overview of the key physical properties of 2,7-DMN, including quantitative data, experimental methodologies for their determination, and a conceptual diagram illustrating the relationships between its physical states.

Core Physical and Chemical Properties

The fundamental identifiers and properties of **2,7-Dimethylnaphthalene** are summarized below. This data is crucial for its application in chemical synthesis, as a fragrance ingredient, and in the production of dyes and pigments.^{[1][2]}

Identifier/Property	Value	Reference
CAS Number	582-16-1	
Molecular Formula	C ₁₂ H ₁₂	
Molecular Weight	156.22 g/mol	[4]
IUPAC Name	2,7-dimethylnaphthalene	[4]
Appearance	White crystals, powder, or crystalline powder	[3]
InChI Key	LRQYSMQNJLZKPS-UHFFFAOYSA-N	

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of **2,7-Dimethylnaphthalene**. These values are essential for predicting its behavior in various physical and chemical processes, including purification, formulation, and thermal analysis.

Physical Property	Value	Conditions
Melting Point	94-97 °C	(lit.)[2]
94.5-98.5 °C	(clear melt)[3]	
Boiling Point	263 °C	(lit.) at 760 mm Hg[2]
265 °C	at 760.00 mm Hg[5]	
Vapor Pressure	0.016 mmHg	at 25.00 °C (estimated)[5]
Water Solubility	14.85 mg/L	at 25 °C (estimated)[5]
logP (Octanol/Water)	4.447	(estimated)[5]

**Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The methodologies described below are standard protocols for obtaining the types of data

presented above for polycyclic aromatic hydrocarbons like 2,7-DMN.

1. Melting Point Determination

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs. A sharp, narrow melting range is indicative of a pure compound.[6]

- Methodology: Capillary Method
 - Sample Preparation: A small amount of the dry, pulverized 2,7-DMN is packed into a glass capillary tube to a height of 1-2 mm.[6][7]
 - Apparatus: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a commercial melting point apparatus, which contains a heat-transfer fluid (e.g., mineral oil).[6]
 - Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[7] Constant stirring of the heating fluid ensures uniform temperature distribution.[6]
 - Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6] For high-purity compounds, this range is typically narrow (0.5-1.0 °C).[6]

2. Boiling Point Determination

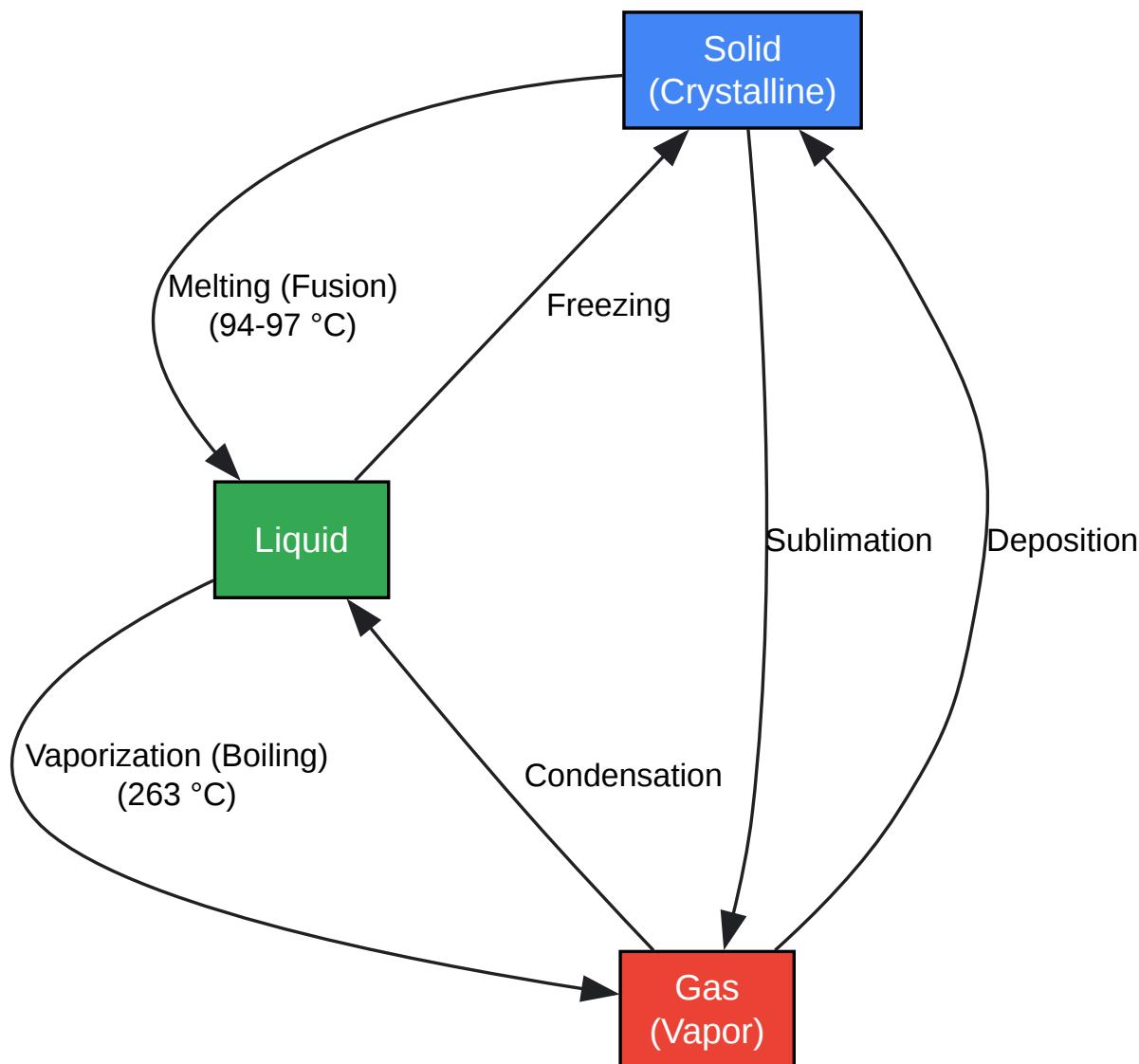
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

- Methodology: Distillation Method
 - Apparatus Setup: A simple distillation apparatus is assembled using a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.[9]

- Procedure: At least 5 mL of liquid 2,7-DMN (melted) is placed in the distilling flask along with boiling chips to ensure smooth boiling.[9] The liquid is heated until it boils and the vapor condenses, with the distillate collected at a steady rate (e.g., 3 to 4 mL per minute for liquids boiling above 200°C).[10]
- Measurement: The temperature is recorded when it becomes constant. This stable temperature, observed during the bulk of the distillation, is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[8][11]
- Methodology: Thiele Tube Method (Micro Scale)
 - Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[9]
 - Heating: The assembly is attached to a thermometer and heated in a Thiele tube.[9]
 - Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube upon cooling.[9]

3. Solubility Determination

Aqueous solubility is a critical parameter, particularly in drug development, as it influences bioavailability.


- Methodology: Shake-Flask Method (General Protocol)
 - Equilibration: An excess amount of solid 2,7-DMN is added to a known volume of water in a sealed flask.
 - Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[12]
 - Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

- Analysis: The concentration of 2,7-DMN in the clear, saturated supernatant is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Visualization of Physical State Transitions

The following diagram illustrates the fundamental relationships between the solid, liquid, and gaseous states of **2,7-Dimethylnaphthalene** and the thermodynamic processes that govern these transitions.

Physical State Transitions of 2,7-Dimethylnaphthalene

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. B21704.03 [thermofisher.com]
- 4. 2,7-Dimethylnaphthalene | C12H12 | CID 11396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,7-dimethyl naphthalene, 582-16-1 [thegoodscentscompany.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2,7-Dimethylnaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047183#physical-properties-of-2-7-dimethylnaphthalene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com